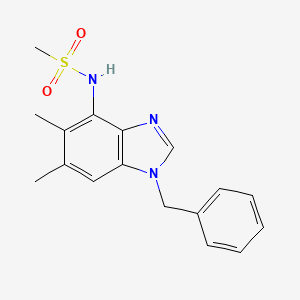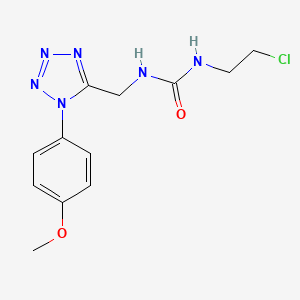
1-(2-chloroethyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-chloroethyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea, also known as CMTMU, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CMTMU is a urea derivative that has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Mécanisme D'action
The mechanism of action of 1-(2-chloroethyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea is not fully understood, but it is thought to involve the inhibition of protein tyrosine phosphatases, which play a key role in regulating various cellular processes. By inhibiting these enzymes, 1-(2-chloroethyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea may alter the activity of various signaling pathways, leading to the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
1-(2-chloroethyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea has been found to exhibit a range of biochemical and physiological effects, including the inhibition of protein tyrosine phosphatases, the modulation of intracellular calcium levels, and the induction of apoptosis in cancer cells. 1-(2-chloroethyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea has also been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory and pain-related conditions.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-chloroethyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for use in research. It has also been extensively studied and has a well-established profile of biochemical and physiological effects. However, 1-(2-chloroethyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea also has some limitations for use in lab experiments. It can be difficult to work with due to its low solubility in aqueous solutions, and its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for research on 1-(2-chloroethyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea. One area of interest is the development of more potent and selective inhibitors of protein tyrosine phosphatases, which could have therapeutic applications in various diseases. Another area of interest is the investigation of the anti-inflammatory and analgesic properties of 1-(2-chloroethyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea, which could lead to the development of new treatments for pain and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2-chloroethyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea and its potential applications in various biological processes.
Méthodes De Synthèse
1-(2-chloroethyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea can be synthesized using a variety of methods, including the reaction of 2-chloroethyl isocyanate with 1-(4-methoxyphenyl)-1H-tetrazol-5-amine, followed by the reaction of the resulting intermediate with N-methyl-N-(3-dimethylaminopropyl)amine. Other methods include the reaction of 1-(4-methoxyphenyl)-1H-tetrazol-5-amine with 2-chloroethyl isocyanate, followed by the reaction of the resulting intermediate with N,N-dimethylaminopropylamine.
Applications De Recherche Scientifique
1-(2-chloroethyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biochemical and physiological effects, including the inhibition of protein tyrosine phosphatases, the modulation of intracellular calcium levels, and the induction of apoptosis in cancer cells. 1-(2-chloroethyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea has also been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory and pain-related conditions.
Propriétés
IUPAC Name |
1-(2-chloroethyl)-3-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN6O2/c1-21-10-4-2-9(3-5-10)19-11(16-17-18-19)8-15-12(20)14-7-6-13/h2-5H,6-8H2,1H3,(H2,14,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXELKLQMHIQZCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NCCCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chloroethyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-phenyl-1-[4-[4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2924291.png)
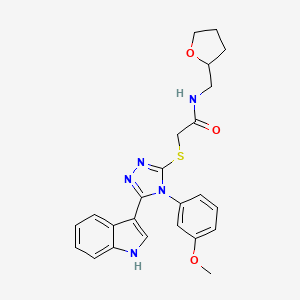
![3,4-dihydroisoquinolin-2(1H)-yl[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanone](/img/structure/B2924294.png)
![(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2924295.png)
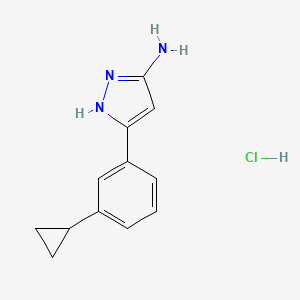
![4-[[1-(2,3-Dihydro-1-benzofuran-5-ylsulfonyl)piperidin-3-yl]methoxy]pyridine](/img/structure/B2924297.png)
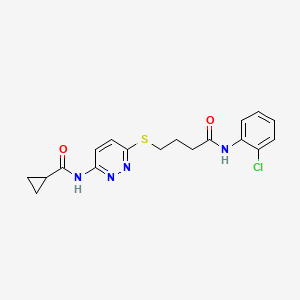
![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)isobutyramide](/img/structure/B2924301.png)
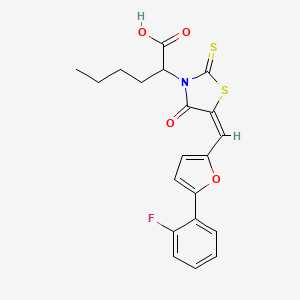
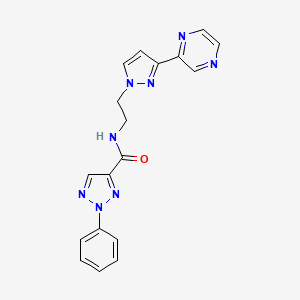
![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2924307.png)
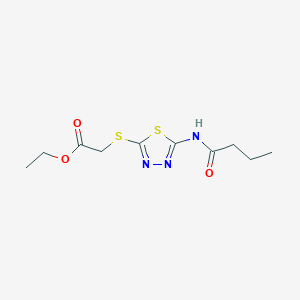
![N-Ethyl-2-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2924311.png)
